molecular formula C8H20O7P2 B13823706 Dibutyl phosphono phosphate CAS No. 85475-03-2

Dibutyl phosphono phosphate

Cat. No.: B13823706
CAS No.: 85475-03-2
M. Wt: 290.19 g/mol
InChI Key: WBJBEMDHFMUSAY-UHFFFAOYSA-N
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Description

Dibutyl phosphono phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl phosphono phosphate can be synthesized through the esterification of phosphoric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutyl phosphono phosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphates and phosphonates.

Scientific Research Applications

Dibutyl phosphono phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized as a flame retardant, plasticizer, and stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl phosphono phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl phosphate: Similar in structure but lacks the phosphono group.

    Dibutyl phosphite: Contains a phosphite group instead of a phosphate group.

    Diethyl phosphono phosphate: Similar structure but with ethyl groups instead of butyl groups.

Uniqueness

Dibutyl phosphono phosphate is unique due to its combination of butyl groups and a phosphono phosphate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

85475-03-2

Molecular Formula

C8H20O7P2

Molecular Weight

290.19 g/mol

IUPAC Name

dibutyl phosphono phosphate

InChI

InChI=1S/C8H20O7P2/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11/h3-8H2,1-2H3,(H2,9,10,11)

InChI Key

WBJBEMDHFMUSAY-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)OP(=O)(O)O

Origin of Product

United States

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